Thyroid Hormone Receptor β Ligand-Binding Domain Competitive Binding Affinity: Tri-BBPA Demonstrates Superior Potency Relative to TBBPA
In a direct head-to-head competitive binding assay using purified Xenopus laevis thyroid hormone receptor β ligand-binding domain (xTR LBD), 3,3′,5-tribromobisphenol A (Tri-BBPA) was identified as the most potent competitor of 125I-T3 binding among all brominated bisphenol A congeners tested, including TBBPA [1]. The study established a rank-order potency wherein Tri-BBPA exhibited stronger displacement of radiolabeled T3 than 3,3′,5,5′-tetrabromobisphenol A (TBBPA), 3,3′-dibromobisphenol A, and other brominated phenolic compounds [1].
| Evidence Dimension | Competitive binding affinity to thyroid hormone receptor β ligand-binding domain (xTR LBD) |
|---|---|
| Target Compound Data | Tri-BBPA identified as the most potent competitor among all tested brominated bisphenol A congeners |
| Comparator Or Baseline | TBBPA (3,3′,5,5′-tetrabromobisphenol A), 3,3′-dibromobisphenol A, and other brominated phenolic compounds |
| Quantified Difference | Tri-BBPA > TBBPA in competitive binding potency (rank order established; Tri-BBPA was the most potent for xTR LBD binding) |
| Conditions | Purified Xenopus laevis thyroid hormone receptor β ligand-binding domain (xTR LBD) in competitive binding assay with 125I-3,3′,5-L-triiodothyronine (125I-T3) as radioligand |
Why This Matters
For researchers procuring compounds for thyroid hormone disruption screening or endocrine toxicology studies, Tri-BBPA provides a higher-potency positive control and molecular probe for xTR LBD binding assays than TBBPA, enabling more sensitive detection of receptor interactions.
- [1] Kudo Y, Yamauchi K, Fukazawa H, Terao Y. In Vitro and In Vivo Analysis of the Thyroid System–Disrupting Activities of Brominated Phenolic and Phenol Compounds in Xenopus laevis. Toxicological Sciences. 2006;92(1):87-95. DOI: 10.1093/toxsci/kfj204 View Source
